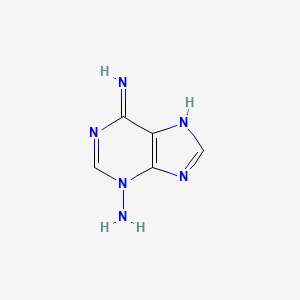

3H-Purine-3,6-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3H-Purine-3,6-diamine, also known by its CAS number 175600-96-1, is a chemical compound with the molecular formula C5H6N6 . It has a molecular weight of 150.145.

Synthesis Analysis

A series of 2,6-diamine-9H-purine derivatives substituted with phenyl groups at the 8-position through three carbon bridges were synthesized as nonclassical antifolates . The anti-proliferative activities of these compounds against HL60, HeLa, and A549 cells were tested . The inhibitory activities against rhDHFR and behavior towards thymine synthase (TS) and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) of the target compounds were determined .Molecular Structure Analysis

The molecular structure of 3H-Purine-3,6-diamine consists of a purine core, which is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .Chemical Reactions Analysis

The reactions of the 2-, 6- and 8-halopurines are very important in purine synthesis . Halo-purines can be prepared from oxy-, amino- or thiopurines and the 8-isomers are also available by direct halogenation or via lithiated intermediates .Direcciones Futuras

The future directions for research into 3H-Purine-3,6-diamine and related compounds could involve further investigation into their potential as anticancer agents . For instance, compound 4e, which contains an m-methoxyphenyl side chain substituent linked by an α,β-unsaturated carbonyl group as a three-carbon bridge, has been suggested as a novel potent anticancer agent worth further investigation .

Propiedades

IUPAC Name |

6-imino-7H-purin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c6-4-3-5(9-1-8-3)11(7)2-10-4/h1-2,6H,7H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVGLQGQWQNDHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=N)N=CN2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Diethoxyimidazo[1,2-b]pyridazine](/img/structure/B576107.png)

![(E,E)-4,4'-Bis[2-(4-methoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B576110.png)

![1h-Cyclopropa[c][1,6]naphthyridine](/img/structure/B576114.png)

![2-[4-(1,3-Dioxan-2-yl)phenyl]ethanol](/img/structure/B576118.png)